1-[(2-fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
1-[(2-Fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyridopyrimidine-dione derivative characterized by a bicyclic core structure with two carbonyl groups at positions 2 and 2. The compound features a 2-fluorobenzyl substituent at the N1 position and a branched 3-methylbutyl group at the N3 position. These substitutions influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13(2)9-11-22-18(24)15-7-5-10-21-17(15)23(19(22)25)12-14-6-3-4-8-16(14)20/h3-8,10,13H,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLNHAAVEGWGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Physicochemical and Spectral Comparisons
- Melting Points : Derivatives with bulky substituents (e.g., 3-methylbutyl) typically exhibit higher melting points (e.g., 166–167°C for 7-(4-methylphenyl) analogs ) compared to smaller alkyl chains.
- IR/NMR : Carbonyl stretches (1702–1604 cm⁻¹) and alkyl/benzyl proton signals (δ 2.22–3.75 ppm in ¹H NMR) are consistent across pyridopyrimidine-diones . The target compound’s 2-fluorobenzyl group would show distinct aromatic proton splitting (e.g., δ 7.2–7.8 ppm) .
Activity Trends
- TRPA1 Inhibition : Pyrido[2,3-d]pyrimidine-2,4-diones (PR-2 in ) show pIC₅₀ values of 6.5–8.5 μM. Fluorine substitution (as in the target compound) may enhance activity by stabilizing ligand-receptor interactions via electronegativity .
- LHRH Antagonism: Thieno[2,3-d]pyrimidine-diones with fluorinated side chains (e.g., BD103) achieve nanomolar potency, suggesting fluorine’s role in metabolic stability and target affinity .
Key Differentiators of the Target Compound
- The 2-fluorobenzyl substituent offers a balance of electronic effects (σₚ = 0.78 for fluorine) and steric accessibility, unlike bulkier groups (e.g., 4-bromophenyl) that may hinder binding .
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